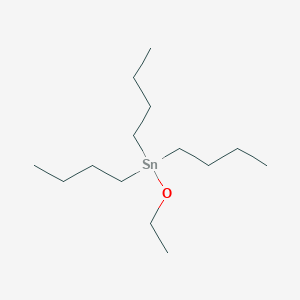

Stannane, tributylethoxy-

Description

BenchChem offers high-quality Stannane, tributylethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, tributylethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(ethoxy)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2H5O.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;2H2,1H3;/q;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTAGBUVRXOKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218370 | |

| Record name | Stannane, tributylethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682-00-8 | |

| Record name | Stannane, tributylethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tributylethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, tributylethoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Tributyltin Ethoxide (CAS 36253-76-6)

[1][2]

Executive Summary

Tributyltin ethoxide (TBTE) is a specialized organostannane reagent characterized by a labile tin-oxygen bond (

This guide details the physicochemical properties, mechanistic reactivity, and rigorous handling protocols required for TBTE, emphasizing its utility in organic synthesis while strictly adhering to safety standards mandated for organotin compounds.

Part 1: Physicochemical Profile[3]

TBTE is a colorless liquid that exhibits high solubility in organic solvents but rapid decomposition upon contact with moisture. The following data consolidates verified physical properties.

Table 1: Physicochemical Properties of Tributyltin Ethoxide[4]

| Property | Value | Context/Notes |

| CAS Number | 36253-76-6 | Specific to the ethoxide derivative.[1][2][3] |

| Molecular Formula | ||

| Molecular Weight | 335.11 g/mol | |

| Boiling Point | 92°C | @ 0.1 mmHg (High vacuum required to prevent decomposition). |

| Density | 1.098 g/mL | @ 25°C. |

| Refractive Index | ||

| Appearance | Colorless Liquid | Yellowing indicates oxidation or hydrolysis. |

| Solubility | Soluble | Hexane, Toluene, THF, Diethyl Ether. |

| Stability | Moisture Sensitive | Hydrolyzes to Bis(tributyltin) oxide ( |

Part 2: Mechanistic Chemistry

The utility of TBTE is driven by the polarity of the

Reactivity Profile

-

Hydrolysis: The most immediate reaction TBTE undergoes is with ambient moisture. The ethoxide group is protonated to ethanol, and the tin center forms a hydroxide, which rapidly dimerizes to the oxide.

-

Transalcoholysis: TBTE undergoes rapid ligand exchange with higher boiling alcohols or more acidic phenols, releasing ethanol.

-

Insertion/Coupling: It can act as a nucleophilic source of "Sn-O" or, less commonly, as a precursor to

via reduction with polysiloxanes.

Visualization: Reactivity Pathways

The following diagram illustrates the central reactivity nodes of TBTE.

Caption: Figure 1. Primary chemical transformations of Tributyltin Ethoxide driven by bond polarity.

Part 3: Synthetic Applications

Transesterification Catalyst

TBTE acts as a mild, neutral catalyst for transesterification. Unlike alkali metal alkoxides (e.g., NaOEt), TBTE is soluble in non-polar organic solvents and less prone to inducing side reactions like elimination.

-

Mechanism: The tin atom coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity, while the ethoxide (or exchanged alkoxide) attacks the carbonyl carbon.

Precursor for Stille Coupling Reagents

While not a direct participant in Stille couplings, TBTE is a valuable precursor for introducing the stannyl group onto organic molecules that are sensitive to the harsh conditions of Grignard reagents (

-

Method: Reaction with terminal alkynes or acidic protons to form stannylated intermediates.

Surface Functionalization

TBTE reacts with surface hydroxyl groups (silanols on silica or glass) to form a hydrophobic tributyltin monolayer.

-

Reaction:

.

Part 4: Experimental Protocols

CRITICAL SAFETY NOTE: All procedures involving organotins must be performed in a functioning fume hood. Double-gloving (Nitrile + Silver Shield/Laminate) is mandatory due to the high skin permeability of organotins.

Protocol A: Synthesis of Tributyltin Ethoxide (Green Route)

This method avoids the use of sodium ethoxide and tributyltin chloride, preventing salt contamination.

Reagents:

-

Bis(tributyltin) oxide (TBTO)[4]

-

Catalyst: Trace amount of Sodium ethoxide (initiator)

Workflow:

-

Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a fractional distillation column. Connect to an inert gas line (

or -

Charging: Add TBTO (10 mmol) and Diethyl carbonate (excess, 25 mmol) to the flask.

-

Reaction: Heat the mixture to reflux (

). -

Equilibrium Shift: As the reaction proceeds,

is evolved. Distill off the diethyl carbonate excess. -

Purification: Perform vacuum distillation. Collect the fraction boiling at 92°C @ 0.1 mmHg .

-

Storage: Store immediately under Argon in a Schlenk tube or glovebox.

Protocol B: Handling & Storage (Schlenk Technique)

TBTE hydrolyzes in seconds if exposed to air. The following workflow ensures integrity.

Caption: Figure 2. Mandatory Schlenk line workflow for handling moisture-sensitive organotins.

Part 5: Safety & Toxicology[6][7][8][9]

Toxicity Profile

Tributyltin compounds are severe marine pollutants and potent endocrine disruptors.

-

Acute Toxicity: Toxic if swallowed (Category 3) or in contact with skin (Category 4).[6]

-

Target Organs: Central Nervous System, Immune System (thymus atrophy), Liver.

-

Environmental: Bioaccumulates in marine life; causes imposex in mollusks.

Waste Disposal

NEVER dispose of organotin waste down the drain.

-

Deactivation: Treat all glassware and waste solutions with a 10% solution of bleach (sodium hypochlorite) or alcoholic KOH for 24 hours to cleave the Sn-C bonds, converting organic tin to inorganic tin salts (which are less toxic).

-

Segregation: Collect in a dedicated "Heavy Metal/Organotin" waste stream.

References

-

PubChem. (n.d.).[3] Tributyltin ethoxide (Compound Summary).[2][3] National Library of Medicine. Retrieved from [Link]

-

Davies, A. G. (2004). Organotin Chemistry (2nd ed.). Wiley-VCH. (Authoritative text on Sn-O bond reactivity and synthesis).

-

Occupational Safety and Health Administration (OSHA). (n.d.). Organotin Compounds Standard 1910.1000. Retrieved from [Link]

Technical Monograph: Tributylethoxystannane (CAS 1067-55-6)

Advanced Catalytic Applications & Handling Protocols for Drug Delivery Systems

Executive Summary

Tributylethoxystannane (Tributyltin ethoxide,

This guide addresses the physicochemical dynamics of

Chemical Identity & Structural Dynamics

The utility of tributylethoxystannane stems from the polarization of the Tin-Oxygen bond. Tin (Sn) is a large, polarizable metal (Soft Acid), while Oxygen is a hard base. This mismatch creates a bond that is covalent yet highly susceptible to nucleophilic attack and exchange reactions.

Key Physicochemical Data

| Property | Value | Context |

| Formula | ||

| CAS Number | 1067-55-6 | |

| Molecular Weight | 335.11 g/mol | |

| Boiling Point | ~282°C (Predicted) | High boiling point requires vacuum distillation for purification. |

| Density | 1.08 g/mL | |

| Solubility | Soluble in organic solvents (CHCl3, Toluene) | Hydrolyzes immediately in water. |

| Reactivity | Moisture Sensitive | Rapidly converts to Bis(tributyltin) oxide ( |

Structural Reactivity Flow

The following diagram illustrates the equilibrium dynamics of the molecule, highlighting its susceptibility to hydrolysis and its function as an alkoxide donor.

Figure 1: Reactivity pathways showing the critical need for anhydrous handling to prevent degradation into the oxide form.

Synthesis & Purification Protocol

Commercially available

Reaction:

Experimental Workflow

Reagents:

-

Tributyltin chloride (

) - Distilled prior to use. -

Sodium Ethoxide (NaOEt) - Freshly prepared or high-purity grade.

-

Solvent: Anhydrous Toluene (dried over Na/Benzophenone).

Protocol:

-

Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

-

Addition: Charge the flask with NaOEt (1.1 equiv) suspended in anhydrous toluene.

-

Reaction: Add

(1.0 equiv) dropwise via syringe at room temperature. The solution will become cloudy as NaCl precipitates. -

Heating: Reflux the mixture at 110°C for 2-4 hours to ensure complete substitution.

-

Filtration: Cool to room temperature. Filter the mixture through a Schlenk frit (under Argon) to remove solid NaCl.

-

Isolation: Remove solvent under reduced pressure.

-

Purification: Perform fractional vacuum distillation. Collect the fraction boiling at the appropriate temperature (dependent on vacuum pressure, typically high vacuum <1 mmHg).

Mechanistic Utility: Ring-Opening Polymerization (ROP)

The primary value of tributylethoxystannane in drug development is its role as an initiator for synthesizing biodegradable polyesters like Poly(lactic acid) (PLA) and Poly(caprolactone) (PCL).

Unlike Tin(II) Octoate (

Mechanism: Coordination-Insertion

-

Coordination: The carbonyl oxygen of the cyclic ester (monomer) coordinates to the Lewis acidic Sn center.

-

Insertion: The nucleophilic ethoxide group attacks the carbonyl carbon, cleaving the ring (acyl-oxygen bond scission).

-

Propagation: The growing polymer chain remains attached to the Sn center (

), allowing for living polymerization characteristics.

Figure 2: Coordination-Insertion mechanism for the ROP of cyclic esters mediated by Tributylethoxystannane.

Why this matters for Drug Delivery:

-

End-Group Control: The ethoxy group becomes the

-chain end. This allows researchers to precisely engineer the polymer terminus. -

Stereocontrol:

has demonstrated higher stereoselectivity in the polymerization of rac-lactide compared to conventional catalysts, producing stereoblock copolymers essential for tuning biodegradation rates [1].

Handling, Stability & Toxicology

CRITICAL WARNING: Organotin compounds are potent neurotoxins and endocrine disruptors. They are readily absorbed through the skin.

Toxicology Profile

-

Target Organs: Central Nervous System (CNS), Liver, Kidneys, Immune System.

-

Environmental: Classified as a severe marine pollutant. TBT compounds cause imposex in marine gastropods at nanogram/L concentrations.

-

Acute Effects: Skin irritation, severe eye damage (H318), respiratory irritation.[1]

Safety Protocol (The "Self-Validating" System)

To ensure safety, the handling protocol must include redundancy:

-

Primary Barrier: All manipulation must occur inside a fume hood or glovebox.

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving is mandatory. Nitrile is generally acceptable for splash protection, but Silver Shield® (laminated) gloves are required for prolonged handling or spill cleanup.

-

Respiratory: If outside a glovebox, use a full-face respirator with organic vapor cartridges (ABEK type).

-

-

Deactivation (Spill Management):

-

Do not wash spills with water immediately (this generates oxides).

-

Quench: Treat glassware or spills with a solution of 5% acetic acid in ethanol. This converts the tin species to acetates/chlorides which are easier to manage, though still toxic.

-

Waste: All organotin waste must be segregated into specific "Heavy Metal/Organotin" waste streams. Never dispose of down the drain.

-

References

-

Stereoselective Polymerization & Catalysis Source: ResearchGate.[2] "Investigation of the Initiating and Catalytic Behavior of Tri-n-butyltin(IV) n-Butoxide in Ring-Opening Polymerization of ε-Caprolactone and Transesterification of Poly(L-lactic acid)." URL:[Link]

-

General Organotin Toxicity Source: Wikipedia. "Tributyltin."[3][4] URL:[Link]

-

Catalytic Applications in Polyurethanes Source: TIB Chemicals. "Catalysts for the Plastic & Rubber sector." URL:[Link]

Sources

Tributyl(ethoxy)stannane: Technical Profile, Synthesis, and Applications in Drug Discovery

[1]

CRITICAL DISAMBIGUATION ALERT

Before proceeding, verify your target compound. In high-throughput screening and literature mining, Tributyl(ethoxy)stannane is frequently confused with Tributyl(1-ethoxyvinyl)stannane .[1] These are distinct chemical entities with divergent reactivities.[1][2]

| Feature | Tributyl(ethoxy)stannane (Target) | Tributyl(1-ethoxyvinyl)stannane (Common Confusion) |

| Structure | ||

| Bonding | Sn–O (Tin Alkoxide) | Sn–C (Vinyl Stannane) |

| Primary Use | Transesterification catalyst, Hydride precursor | Stille coupling (Acetyl anion equivalent) |

| CAS | 36253-76-6 | 97674-02-7 |

Chemical Identity & Nomenclature

Tributyl(ethoxy)stannane is an organotin alkoxide characterized by a polarized tin-oxygen bond.[1][2] Unlike alkali metal alkoxides (e.g., NaOEt), the Sn–O bond possesses significant covalent character, rendering the compound soluble in non-polar organic solvents while retaining basicity and nucleophilicity.[1][2]

Nomenclature Hierarchy

-

Alternative Synonyms: Ethoxytributyltin, Tri-n-butyltin ethoxide, Stannane, tributyl(ethoxy)-[1]

-

SMILES: CCCC(CCCC)OCC

Structural Visualization

The following diagram illustrates the core connectivity and the bond polarization responsible for its catalytic activity.[2]

Figure 1: Structural connectivity of Tributyl(ethoxy)stannane highlighting the reactive Sn-O bond.[1][2]

Physicochemical Profile

Data consolidated from experimental registries for CAS 36253-76-6.[1]

| Property | Value | Context/Notes |

| Molecular Formula | ||

| Molecular Weight | 335.11 g/mol | |

| Boiling Point | 92–94 °C | @ 0.1 mmHg (High vacuum required) |

| Density | 1.098 g/mL | @ 25 °C |

| Physical State | Colorless Liquid | Viscous oil |

| Solubility | Hexane, THF, Toluene, DCM | Hydrolyzes rapidly in water |

| Stability | Moisture Sensitive | Must be stored under Inert Gas (Ar/ |

Synthesis Protocol: The Salt Metathesis Route

Expert Insight: While transalkoxylation (reacting tributyltin oxide with ethanol) is possible, it is equilibrium-driven and requires rigorous water removal.[1][2] The Salt Metathesis route described below is irreversible and self-driving, yielding higher purity product suitable for sensitive catalytic cycles.

Reagents

-

Tributyltin chloride (

): 1.0 equiv.[1][2] (Commercial grade, distill if yellow) -

Sodium Ethoxide (

): 1.05 equiv.[1][2] (Freshly prepared from Na metal + dry EtOH is preferred over commercial powder)[1][2]

Step-by-Step Methodology

-

Preparation of Alkoxide: In a flame-dried Schlenk flask under Argon, suspend Sodium Ethoxide (1.05 equiv) in anhydrous Hexane.

-

Addition: Cool the suspension to 0°C. Add Tributyltin chloride (1.0 equiv) dropwise via syringe over 20 minutes. The reaction is exothermic.[2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Filtration: Filter the mixture through a Schlenk frit (pore size M) under inert atmosphere to remove solid NaCl. Do not use paper filtration in air , as hydrolysis will occur.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to remove Hexane.

-

Purification: Distill the resulting oil under high vacuum (0.1 mmHg, ~92°C).

Reactivity & Mechanistic Insights

Tributyl(ethoxy)stannane serves as a "soft" alkoxide.[1][2] Its utility in drug development stems from its ability to catalyze transesterifications under neutral conditions, avoiding the epimerization or protecting group migration often seen with alkali metal alkoxides.[2]

Mechanism: Tin-Catalyzed Transesterification

The reaction proceeds via a coordination-insertion mechanism.[1][2] The Tin atom acts as a Lewis acid to activate the carbonyl, while the ethoxide acts as the nucleophile.[2]

Figure 2: Catalytic cycle of transesterification mediated by Tributyl(ethoxy)stannane.

Key Applications in Drug Discovery

Safety & Handling: The Self-Validating Protocol

Organotin compounds are neurotoxic and endocrine disruptors .[1][2] Safety protocols must be engineered to fail safely.

Engineering Controls

-

Containment: All weighing and transfers must occur in a fume hood or glovebox.

-

Double-Gloving: Nitrile gloves are permeable to organotins over time.[1][2] Use "Silver Shield" laminate gloves or double-glove with frequent changes.[1][2]

Quenching & Waste (Self-Validating)

Never dispose of organotin waste directly into organic solvent drums.[1][2] You must chemically destroy the biological activity first.[2]

-

The "Bleach Kill" Method:

-

Collect all glassware, syringes, and waste solvents in a dedicated tub.[1]

-

Submerge in a solution of 10% Sodium Hypochlorite (Bleach) or Potassium Permanganate for 24 hours.[1][2]

-

Validation: The oxidative cleavage of the Sn-C bonds converts lipophilic (bio-accumulative) tributyltin species into inorganic tin oxides, which are significantly less toxic.[2]

-

Dispose of the treated aqueous phase as heavy metal waste.[2]

-

References

-

Synthesis & Properties: Alfa Chemistry Registry. "Tributyltin ethoxide CAS 36253-76-6".[1] Accessed 2026.[1][2]

-

Transesterification Catalysis: Otera, J. "Transesterification."[1] Chemical Reviews, 93(4), 1449-1470.[1] (Foundational review on organotin templates).

-

In Situ Hydride Generation: Hays, D. S., & Fu, G. C.[1] "Tributyltin Hydride-Catalyzed Reductions." Journal of Organic Chemistry. (Describes the Sn-O to Sn-H turnover using PMHS).

-

Safety Data: PubChem Compound Summary. "Tributyltin ethoxide".[1][2][3][4][5] [1][2]

Difference between tributyltin ethoxide and tributyltin oxide

An In-Depth Technical Guide to Tributyltin Ethoxide and Tributyltin Oxide: A Comparative Analysis for Researchers

Introduction: Dissecting the Tributyltin Family

Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a versatile class of chemicals with a history of broad industrial application and significant toxicological interest.[1] Within this family, tributyltin (TBT) derivatives, which feature three butyl groups attached to a tin atom, are particularly notable.[2] The core (C₄H₉)₃Sn moiety imparts a unique combination of lipophilicity and reactivity, making its derivatives potent biocides but also significant environmental pollutants.[2][3]

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related TBT compounds is critical for both harnessing their synthetic utility and mitigating their risks. This guide provides an in-depth comparative analysis of two fundamental tributyltin derivatives: Tributyltin Ethoxide ((C₄H₉)₃SnOCH₂CH₃) and Tributyltin Oxide ([(C₄H₉)₃Sn]₂O) . While both share the same toxicologically active TBT cation, the nature of the anionic group—ethoxide versus oxide—dramatically alters their chemical behavior, stability, and primary applications. This document moves beyond a simple recitation of properties to explain the causal relationships between structure and function, providing a field-proven perspective on their practical use and handling.

Tributyltin Oxide (TBTO): The Biocidal Workhorse

Bis(tributyltin) oxide, commonly known as TBTO, is arguably the most commercially significant tributyltin compound.[4] It is a dimeric structure featuring two tributyltin units linked by an oxygen atom, forming a distannoxane bridge.[5]

Structure, Properties, and Synthesis

TBTO is a colorless to pale yellow viscous liquid that is poorly soluble in water but highly soluble in organic solvents.[4] This high lipophilicity is a key factor in its biological activity, allowing it to readily partition into and disrupt cell membranes.

| Property | Value | Source |

| Chemical Formula | C₂₄H₅₄OSn₂ | |

| Molar Mass | 596.11 g/mol | |

| Appearance | Colorless to pale yellow viscous liquid | [4] |

| Density | 1.17 g/mL at 25 °C | [4] |

| Melting Point | -45 °C | |

| Boiling Point | 180 °C at 2 mmHg | |

| Water Solubility | ~20 ppm (mg/L) | [4] |

| log Kow | 3.19 - 3.84 | [5] |

Synthesis Rationale: The commercial production of TBTO is a straightforward and cost-effective process, reflecting its use as a bulk chemical. It is typically synthesized via the controlled hydrolysis of tributyltin chloride.[6]

Caption: Synthesis of Tributyltin Ethoxide from TBTO.

Reactivity and Applications

The utility of tributyltin ethoxide is rooted in the reactivity of the Sn-O bond. The ethoxide group is a better leaving group than the Sn-O-Sn bridge in many contexts and can act as a potent nucleophile or base.

Key Applications in Synthesis:

-

Transesterification Catalyst: Organotin alkoxides can catalyze transesterification reactions, useful in polymer and biodiesel synthesis.

-

Precursor for Stannyl Ethers: It serves as a reagent to introduce the tributylstannyl group onto alcohols, forming stannyl ethers. These intermediates are valuable in organic synthesis, for example, in protecting group chemistry or in preparing other organometallic reagents.

-

Generation of Other Tributyltin Reagents: It can be used to generate other tributyltin compounds under mild conditions, such as tributyltin azide or tributyltin cyanide, by reaction with the corresponding acid.

Core Differences: A Head-to-Head Comparison

The fundamental distinction lies in their structure: TBTO is a dimer with a stable Sn-O-Sn bridge, while tributyltin ethoxide is a monomer with a more reactive Sn-O-Et bond.

Caption: Structural difference between TBTO and Tributyltin Ethoxide.

Comparative Summary

| Feature | Tributyltin Oxide (TBTO) | Tributyltin Ethoxide | Causality |

| Primary Role | Bulk Biocide, Chemical Intermediate | Specialized Synthetic Reagent | The robust Sn-O-Sn bridge is suitable for formulation, while the labile Sn-O-Et bond is designed for chemical reactions. |

| Reactivity | Moderately reactive; source of Bu₃Sn⁺ | Highly reactive, moisture-sensitive | The ethoxide is a better leaving group and a stronger base/nucleophile than the bridging oxide. |

| Water Stability | Poorly soluble, hydrolyzes slowly | Reacts rapidly with water (hydrolyzes) | The monomeric alkoxide is more sterically accessible and electronically primed for hydrolysis to form TBTO. |

| Main Application | Wood preservation, historical antifouling | Organic synthesis (catalysis, stannylation) | The stability and biocidal activity of TBTO suit formulation needs. The reactivity of the ethoxide is ideal for creating new chemical bonds. |

Experimental Protocols: A Practical Perspective

Self-Validation and Safety: All work with organotin compounds must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organotins are toxic and can be absorbed through the skin. [1][7]

Protocol 1: Synthesis of Tributyltin Oxide (TBTO) from Tributyltin Chloride

This protocol illustrates the robust hydrolysis reaction used for bulk synthesis.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tributyltin chloride (1.0 eq) in a suitable organic solvent like toluene.

-

Reaction: Prepare a solution of sodium hydroxide (1.05 eq) in water. Add the aqueous NaOH solution dropwise to the stirring organotin solution at room temperature.

-

Observation: A biphasic mixture will form. The hydrolysis is typically rapid. To ensure completion, the mixture can be stirred vigorously for 1-2 hours.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine to remove residual salts and base.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Validation: The resulting colorless to pale yellow oil is tributyltin oxide. Purity can be confirmed by NMR spectroscopy and comparison of its refractive index to literature values. The high yield and simplicity of this reaction make it industrially viable. [6]

Protocol 2: Synthesis of a Tributylstannyl Ether using Tributyltin Ethoxide

This protocol demonstrates the utility of tributyltin ethoxide as a synthetic reagent for forming a Sn-O bond with a different alcohol.

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a primary or secondary alcohol (1.0 eq) to a flame-dried flask containing anhydrous toluene.

-

Reaction: Add tributyltin ethoxide (1.1 eq) to the solution via syringe. The reaction involves the exchange of the ethoxide for the new alkoxide.

-

Driving Equilibrium: The reaction is an equilibrium. To drive it to completion, the ethanol byproduct must be removed. This is achieved by heating the mixture and removing the toluene/ethanol azeotrope by distillation.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alcohol.

-

Isolation: Once the reaction is complete, the toluene solvent is removed under reduced pressure.

-

Validation: The product is the desired tributylstannyl ether. Due to its sensitivity, it is often used immediately in the next synthetic step without further purification. Its formation can be confirmed by ¹H and ¹¹⁹Sn NMR spectroscopy.

Relevance in Drug Development and Modern Research

Direct application of tributyltin compounds in drug development is non-existent due to their high toxicity. [8][9]They are known endocrine disruptors and immunotoxicants. [2][3]However, the study of these compounds remains highly relevant for several reasons:

-

Toxicology and Environmental Science: Understanding the mechanisms of TBT toxicity is crucial for environmental remediation and for setting regulatory limits. [10][11]The distinct environmental fates of different TBT species are an active area of research.

-

Model Compounds: The well-defined biological effects of TBTs make them useful as positive controls or model toxicants in developing new assays for endocrine disruption or neurotoxicity.

-

Synthetic Methodology: While TBT reagents are being replaced by less toxic alternatives (e.g., organosilicon or organoboron compounds), the principles of their reactivity inform the design of modern synthetic methods. In highly specialized, contained syntheses where their unique reactivity is essential, they may still be used with extreme caution.

Conclusion

The difference between tributyltin ethoxide and tributyltin oxide is a clear illustration of how a single atom change can fundamentally alter the character of a molecule. Tributyltin oxide is a stable, lipophilic dimer engineered for persistence and biocidal activity, leading to its widespread industrial use and subsequent environmental concern. In contrast, tributyltin ethoxide is a reactive, monomeric reagent designed for the precise and controlled environment of the synthesis laboratory. For the modern scientist, recognizing this distinction is key to understanding both the legacy of organotin compounds in environmental toxicology and the niche, highly controlled role they may still play in advanced chemical synthesis.

References

-

Wikipedia. Tributyltin oxide.

-

Wikipedia. Tributyltin.

-

Ataman Kimya. TRIBUTYLTIN OXIDE.

-

escom Chemie GmbH. TRIBUTYLTIN OXIDE.

-

dos Santos, D. C., et al. (2021). Tributyltin (TBT) toxicity: Effects on enteric neuronal plasticity and intestinal barrier of rats' duodenum. PubMed.

-

Agriculture and Environment Research Unit (AERU). Tributyltin oxide (Ref: ENT 24979).

-

Starek, A. (2009). [Tributyltin compounds--the substances noxious to health]. PubMed.

-

Extension Toxicology Network (EXTOXNET). TRIBUTYLTIN (TBT).

-

International Programme on Chemical Safety (IPCS). Tributyltin oxide (CICADS 14, 1999). Inchem.org.

-

National Toxicology Program. Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). ntp.niehs.nih.gov.

-

American Chemical Society. Tributyltin oxide. acs.org.

-

Muby Chemicals. Tributyltin oxide, Tri Butyl Tin Oxide TBTO Manufacturers, with SDS.

-

Alfa Chemistry. CAS 36253-76-6 Tributyltin ethoxide.

-

Gelest, Inc. Introduction to Organotin Chemistry.

-

ChemicalBook. TRIBUTYLTIN ETHOXIDE, 97% synthesis.

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Tin and Tin Compounds.

-

Khan, K. M., et al. (2018). Drug-likeliness profile of tributyltin (IV) compounds. ResearchGate.

-

Barbosa, J. F., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. PMC.

-

Novotny, L., et al. (2018). Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model. PubMed.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Tributyltin - Wikipedia [en.wikipedia.org]

- 3. [Tributyltin compounds--the substances noxious to health] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tributyltin oxide - Wikipedia [en.wikipedia.org]

- 5. Tributyltin Oxide (CICADS) [inchem.org]

- 6. Tributyltin oxide (Ref: ENT 24979) [sitem.herts.ac.uk]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Tributyltin (TBT) toxicity: Effects on enteric neuronal plasticity and intestinal barrier of rats' duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 11. Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physical Characterization of Tributylethoxystannane (CAS 682-00-8)

Topic: Physical Properties of Tributylethoxystannane: Density & Boiling Point Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Tributylethoxystannane (Tributyltin ethoxide) is a critical organotin reagent utilized primarily in organic synthesis for transmetallation reactions and the derivatization of alcohols. As a moisture-sensitive liquid, its purity and physical behavior—specifically density and boiling point—are heavily influenced by handling conditions and atmospheric exposure. This guide provides a definitive technical analysis of its physical properties, synthesis logic, and handling protocols required for high-integrity research and drug development applications.

Chemical Identity & Structural Analysis

Before analyzing physical behavior, we must establish the precise chemical identity to avoid confusion with related organotins like Tributyltin Oxide (TBTO).

| Parameter | Specification |

| IUPAC Name | Tributyl(ethoxy)stannane |

| Common Name | Tributyltin ethoxide |

| CAS Number | 682-00-8 |

| Molecular Formula | C₁₄H₃₂OSn |

| Molecular Weight | 335.11 g/mol |

| Appearance | Clear, colorless to straw-colored liquid |

Physical Properties: Density & Boiling Point

The physical constants of tributylethoxystannane are governed by the large, lipophilic tributyltin moiety, which imparts high boiling points and significant density relative to non-metallated analogs.

Quantitative Data Summary

| Property | Value | Conditions | Causality/Notes |

| Boiling Point | 92 °C | @ 0.1 mmHg | High vacuum is required due to thermal instability at atmospheric pressure. |

| Density | 1.098 g/mL | @ 25 °C | The heavy tin atom (Sn) significantly increases mass per unit volume compared to carbon analogs. |

| Solubility | High | Organics | Miscible in ether, THF, hexane, toluene. |

| Solubility | Decomposes | Water | Rapid hydrolysis to Tributyltin oxide (TBTO) and ethanol. |

Boiling Point Dynamics (Vacuum Dependence)

Unlike simple organic solvents, tributylethoxystannane cannot be distilled at standard atmospheric pressure (760 mmHg) without significant decomposition. The Sn-O bond is labile, and high temperatures can promote disproportionation.

-

Operational Insight: Distillation must be performed under high vacuum (<0.5 mmHg). The reported value of 92 °C at 0.1 mmHg serves as the standard baseline for purity verification. Deviations often indicate hydrolysis (presence of ethanol) or oxidation (presence of TBTO).

Density & Purity Correlation

The density value of 1.098 g/mL is a critical quality attribute.

-

Contamination Indicator: If the density measures significantly higher (>1.17 g/mL), it suggests contamination with Bis(tributyltin) oxide (TBTO) , which has a density of ~1.17 g/mL.

-

Hydrolysis Indicator: A lower density may indicate the presence of unreacted ethanol or solvent impurities.

Synthesis & Purification Logic

Understanding the synthesis is essential for interpreting physical property data, as impurities from synthesis directly skew density and boiling point readings.

Primary Synthesis Route

The most robust synthesis involves the reaction of Bis(tributyltin) oxide (TBTO) with diethyl carbonate or anhydrous ethanol, often requiring the removal of water or CO₂ to drive the equilibrium.

Reaction Pathway Visualization

The following diagram illustrates the synthesis and the critical hydrolysis cycle that researchers must avoid.

Figure 1: Synthesis pathway of Tributylethoxystannane showing the reversible hydrolysis loop that degrades purity.

Experimental Protocol: Handling & Characterization

Self-Validating Protocol: This workflow ensures that the physical properties measured match the theoretical values.

Inert Atmosphere Handling

Due to the rapid hydrolysis shown in Figure 1, all manipulations must occur under Nitrogen or Argon.

-

Glassware Preparation: Flame-dry all glassware and cool under a stream of inert gas.

-

Transfer: Use cannula techniques or oven-dried syringes. Never pour the liquid through open air.

Distillation Protocol (Purification)

If the density deviates from 1.098 g/mL, repurification is necessary.

-

Setup: Short-path distillation apparatus with a vacuum manifold capable of <0.1 mmHg.

-

Heating: Use an oil bath set to ~110-120 °C. Do not overheat.

-

Collection: Discard the initial "forerun" (likely ethanol or volatile impurities). Collect the fraction boiling steadily at 92 °C (0.1 mmHg) .

-

Storage: Store immediately in a Schlenk flask or sealed ampoule under argon at 4 °C.

Applications in Drug Development

Tributylethoxystannane is not merely a solvent but a reactive intermediate.

-

Stille Coupling Precursor: It serves as a source of the tributyltin moiety for palladium-catalyzed cross-coupling reactions, essential for constructing carbon-carbon bonds in complex pharmaceutical scaffolds.

-

Selective Alcohol Modification: It can react with polyols to form stannylene acetals, directing regioselective alkylation or acylation—a technique vital in carbohydrate and nucleoside chemistry.

Safety & Toxicology

-

Toxicity: Like all organotins, this compound is toxic if swallowed or absorbed through the skin. It is a severe marine pollutant.[1]

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Disposal: All waste must be segregated into specific "Organotin Waste" containers. Do not mix with general organic waste streams due to potential interaction and toxicity regulations.

References

-

Gelest, Inc. (n.d.). Safety Data Sheet: Tributyltin Ethoxide. Retrieved from [Link] (Note: Generalized landing page for verification of catalog data).

-

PubChem. (2025).[2] Tributyltin ethoxide (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Navigating the Hazards of Tributyltin Ethoxide: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Risks of Tributyltin Compounds

Tributyltin (TBT) compounds, a class of organotin chemicals, are characterized by the presence of three butyl groups covalently bonded to a tin atom.[1] For decades, their potent biocidal properties were harnessed in applications ranging from anti-fouling paints for marine vessels to wood preservatives and industrial biocides.[1][2][3] However, the very efficacy of these compounds is intrinsically linked to their significant toxicity. The toxicity of organotin compounds is largely dictated by the organic groups attached to the tin atom, with triorganotins like TBT being the most hazardous.[4]

This guide provides a comprehensive overview of the safety considerations and handling protocols for a specific TBT derivative, tributyltin ethoxide. While a specific Safety Data Sheet for tributyltin ethoxide exists, this document aims to provide a deeper, more contextual understanding of its hazards by integrating data from closely related tributyltin compounds and the broader scientific literature. As a Senior Application Scientist, the goal is to not only present procedures but to elucidate the rationale behind them, ensuring a culture of safety and scientific integrity.

The Toxicological Profile of Tributyltin Ethoxide and its Analogs

The primary hazard of tributyltin ethoxide stems from the tributyltin moiety. The general formula for these compounds is (n-C4H9)3Sn-X, where X represents an anionic group.[1] In the case of tributyltin ethoxide, X is an ethoxide group (-OCH2CH3). The toxicity of TBT compounds is well-documented and affects a range of biological systems.

Acute and Chronic Health Effects

Exposure to tributyltin compounds can lead to a variety of adverse health effects, with both acute and chronic manifestations.

-

Dermal and Eye Irritation: Tributyltin compounds are known to be potent skin and eye irritants.[5] Contact can cause chemical burns, particularly around hair follicles.[2][6] The onset of irritation from compounds like tributyltin ethoxide may be delayed for several hours after exposure.[7]

-

Respiratory Effects: Inhalation of vapors or aerosols can irritate the respiratory tract, and in severe cases, may lead to lung edema. Symptoms of overexposure can include coughing, headache, dizziness, and nausea, with a possible delayed onset.[7][8]

-

Systemic Toxicity: Tributyltin compounds are toxic if swallowed or absorbed through the skin.[5] They can cause damage to organs through prolonged or repeated exposure, with the immune system (specifically the thymus), liver, and nervous system being particular targets.[9][10] Long-term exposure in humans has been associated with headaches, fatigue, and potential damage to the kidneys and liver.[1]

-

Endocrine Disruption: TBT is a known endocrine-disrupting chemical.[1][6] It can interfere with hormone signaling pathways, which has been extensively studied in marine organisms and is a significant concern for human health.[11]

The table below summarizes the key hazard statements for tributyltin compounds, which are considered applicable to tributyltin ethoxide based on the shared toxicophoric tributyltin group.

| Hazard Statement | GHS Code | Description |

| Toxic if swallowed | H301 | Ingestion of small quantities may cause serious health effects or death.[5] |

| Harmful in contact with skin | H312 | Can cause adverse health effects if it comes into contact with the skin.[5] |

| Causes skin irritation | H315 | Can cause redness, itching, and inflammation of the skin upon contact.[5] |

| Causes serious eye irritation | H319 | Can cause significant irritation, redness, and pain to the eyes.[5] |

| May damage fertility or the unborn child | H360 | May have adverse effects on reproductive health and fetal development. |

| Causes damage to organs through prolonged or repeated exposure | H372 | Long-term or repeated exposure can lead to organ damage.[5] |

| Very toxic to aquatic life with long lasting effects | H410 | Poses a significant and long-term threat to aquatic ecosystems.[5] |

Safe Handling and Engineering Controls: A Proactive Approach to Mitigating Risk

Given the significant hazards of tributyltin ethoxide, a multi-layered approach to safety is essential, combining engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of tributyltin ethoxide, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[4]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[12]

-

Designated Work Area: Establish a clearly demarcated area for working with tributyltin compounds to prevent cross-contamination of other laboratory spaces.[4]

Administrative Controls: Standard Operating Procedures for Safety

-

Avoid Personal Contact: Minimize all direct contact with the chemical.[13]

-

Hygiene Practices: Do not eat, drink, or smoke in areas where tributyltin ethoxide is handled.[5] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[13]

-

Container Management: Keep containers of tributyltin ethoxide tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][14]

Personal Protective Equipment (PPE): The Final Barrier

A comprehensive PPE strategy is mandatory when handling tributyltin ethoxide.

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[4][14]

-

Gloves: Chemically resistant gloves, such as butyl rubber or neoprene, should be worn.[4][15] It is crucial to inspect gloves for any signs of degradation or damage before each use.

-

Protective Clothing: A lab coat should be worn to protect street clothing. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[13]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a respirator with an appropriate cartridge for organic vapors should be used.

Caption: PPE workflow for handling tributyltin ethoxide.

Emergency Procedures: Preparedness and Response

Spills

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

-

Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.[4]

-

Ventilate: Increase ventilation in the area, if it is safe to do so.[4]

-

Absorb: For liquid spills, use an inert absorbent material, such as clay or diatomaceous earth, to contain the spill.[4][5]

-

Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[16] Do not allow the spilled material to enter drains or waterways.[14]

First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, then wash thoroughly with soap and water.[14][17] Remove contaminated clothing while flushing. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[14] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and give one or two glasses of water to drink. Seek immediate medical attention.

Caption: Emergency response flowchart for spills and personnel exposure.

Environmental Fate and Disposal Considerations

Tributyltin compounds are highly toxic to aquatic organisms and can have long-lasting effects on marine ecosystems.[5] They are persistent in the environment, with a tendency to adsorb to sediments where they can remain for extended periods.[1][11] Due to their high potential for bioaccumulation, tributyltin compounds can concentrate in the food chain.[1][11]

Therefore, it is imperative that tributyltin ethoxide and any contaminated materials are disposed of as hazardous waste in accordance with all local, state, and federal regulations.[5][8] Under no circumstances should this material be released into the environment.[5] Waste should be collected in clearly labeled, sealed containers for disposal by a licensed hazardous waste management company.[16]

Conclusion: A Commitment to Safety and Responsible Science

Tributyltin ethoxide is a valuable reagent in certain research and development applications, but its use comes with significant health and environmental risks. A thorough understanding of its toxicological properties, coupled with strict adherence to established safety protocols, is paramount for the protection of laboratory personnel and the environment. By fostering a culture of safety that emphasizes not just what to do, but why it is done, we can ensure the responsible and ethical advancement of science.

References

-

Loba Chemie. (2015, April 9). TRIBUTYLTIN OXIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]

-

(n.d.). Bis(tributyltin) Oxide MSDS.pdf. Retrieved from [Link]

-

(n.d.). SAFETY DATA. Retrieved from [Link]

-

International Chemical Safety Cards. (n.d.). ICSC 1282 - TRIBUTYLTIN OXIDE. Retrieved from [Link]

-

Gelest, Inc. (n.d.). GELEST, INC. MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Escom Chemie GmbH. (n.d.). TRIBUTYLTIN OXIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]

-

International Scientific Organization. (n.d.). An Overview on Toxicity of Tributyltin. Retrieved from [Link]

-

AFIRM Group. (n.d.). Organotin Compounds. Retrieved from [Link]

-

REWE Group. (n.d.). Organotin Compounds. Retrieved from [Link]

-

University of Edinburgh Research Explorer. (n.d.). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. A review. Retrieved from [Link]

-

PubMed Central. (n.d.). Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Structure–toxicity Relationship of Tin Compounds on Algae. Retrieved from [Link]

-

PubMed. (2009). [Tributyltin compounds--the substances noxious to health]. Retrieved from [Link]

-

ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. Retrieved from [Link]

-

PubMed. (2006). Characterization of tributyltin in shipyard waters and removal through laboratory and full-scale treatment. Retrieved from [Link]

Sources

- 1. Tributyltin - Wikipedia [en.wikipedia.org]

- 2. iscientific.org [iscientific.org]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. healthandenvironment.org [healthandenvironment.org]

- 7. gelest.com [gelest.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. [Tributyltin compounds--the substances noxious to health] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. afgsci.com [afgsci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 15. fishersci.com [fishersci.com]

- 16. researchgate.net [researchgate.net]

- 17. TRIBUTYLTIN OXIDE - escom Chemie GmbH [escom-chemie.com]

Methodological & Application

Tributyltin ethoxide catalyst for transesterification reactions

Application Note: Tributyltin Ethoxide ( ) as a Catalyst for Transesterification

Executive Summary

Tributyltin ethoxide (

This guide details the mechanistic basis, operational protocols, and critical purification strategies required to utilize

Mechanism of Action

The catalytic efficiency of tributyltin ethoxide arises from the "dual activation" capability of the tin center. It acts as a mild Lewis acid to activate the carbonyl oxygen while simultaneously delivering the alkoxide nucleophile.

The Catalytic Cycle

The reaction proceeds through a tin-alkoxide intermediate. Unlike titanium alkoxides, organotins are less prone to oligomerization and moisture hydrolysis, maintaining higher turnover numbers (TON).

Figure 1: Catalytic cycle of Tributyltin Ethoxide mediated transesterification. The tin center coordinates the ester carbonyl, facilitating the exchange of the ethoxide ligand.

Comparison of Transesterification Catalysts

| Feature | Tributyltin Ethoxide ( | Dibutyltin Oxide (DBTO) | Titanium Isopropoxide ( |

| Physical State | Liquid (Soluble in organics) | Solid (Insoluble powder) | Liquid |

| Reaction Phase | Homogeneous | Heterogeneous (until dissolved) | Homogeneous |

| Acidity/Basicity | Neutral | Neutral | Lewis Acidic |

| Moisture Sensitivity | Moderate | Low | High |

| Substrate Scope | Best for complex/labile molecules | Best for bulk industrial polymers | Good, but can cause isomerization |

| Toxicity | High (Neurotoxic) | Moderate | Low |

| Removal Difficulty | High (Requires specific workup) | Moderate | Low (Aqueous workup) |

Experimental Protocols

Safety Pre-Read: Organotin Handling

-

Hazard: Tributyltin compounds are potent neurotoxins and endocrine disruptors. They are readily absorbed through the skin.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Containment: All weighing and transfers must occur inside a functioning fume hood.

-

Waste: Segregate all tin-contaminated waste (solids, liquids, silica) into a dedicated "Heavy Metal/Organotin" waste stream.

Protocol A: General Transesterification (Homogeneous)

Application: Conversion of methyl/ethyl esters to higher alkyl esters or chiral esters.

Reagents:

-

Substrate (Ester): 1.0 equiv.

-

Nucleophile (Alcohol): 1.2 – 5.0 equiv (Use excess if volatile; use 1.0-1.2 if precious).

-

Catalyst:

(1 – 5 mol%). -

Solvent: Toluene or Xylene (Anhydrous).

Procedure:

-

Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if the displaced alcohol is volatile, e.g., methanol/ethanol) or a reflux condenser.

-

Charging: Add the substrate ester (10 mmol) and the nucleophilic alcohol (12-50 mmol) to the flask.

-

Solvent: Dissolve in anhydrous Toluene (0.2 – 0.5 M concentration relative to substrate).

-

Catalyst Addition: Add

(0.1 – 0.5 mmol) via syringe. -

Reaction: Heat the mixture to reflux (

for Toluene). -

Monitoring: Monitor by TLC or GC-MS. Reaction times typically range from 2 to 12 hours.

-

Workup: Cool to room temperature. Proceed immediately to Protocol C (Tin Removal) . Do not simply evaporate and load onto silica, as tin residues will streak and contaminate fractions.

Protocol B: Transesterification of Hindered/Sensitive Substrates

Application: Substrates with steric bulk or acid-labile protecting groups (e.g., TBS ethers, acetonides).

Modifications:

-

Catalyst Loading: Increase to 10 mol%.

-

Solvent: Use Benzene (if permitted) or Toluene.

-

Equilibrium Drive: If the alcohol cannot be distilled off, use a large excess (10-20 equiv) of the nucleophilic alcohol or use molecular sieves directly in the reaction mixture.

Critical Purification: Removal of Tin Residues

The lipophilic nature of tributyltin makes it difficult to remove via standard aqueous extraction. Traces of tin can fail downstream biological assays. The KF/Silica method is the industry standard for purification.

Protocol C: The KF/Silica Method

Principle: Potassium Fluoride (KF) reacts with organotin species to form insoluble polymeric organotin fluorides (

Procedure:

-

Concentration: Concentrate the crude reaction mixture from Protocol A/B to a manageable volume (do not dry completely if the product is volatile).

-

Reagent Prep: Prepare a slurry of Silica Gel (standard 60 Å) and Potassium Fluoride.

-

Ratio: Mix 10g of Silica Gel with 1g of anhydrous KF (dissolved in minimal methanol, then mixed with silica and dried, or simply ground together if using as a pad).

-

Alternative (easier): Add a saturated aqueous solution of KF (5 mL per 1 mmol of tin used) and solid KF (excess) to the crude reaction mixture dissolved in ether or ethyl acetate. Stir vigorously for 30 minutes. A white precipitate (

) will form.[3]

-

-

Filtration:

-

Filter the mixture through a pad of Celite mixed with Silica Gel.[3]

-

Wash the pad thoroughly with Ethyl Acetate.

-

-

Verification: The filtrate should be largely free of tin.

-

Final Purification: Concentrate the filtrate and purify via standard flash column chromatography. The tin residues (now converted to fluorides) will remain at the baseline or be retained on the Celite pad.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Equilibrium not shifted | Use a Dean-Stark trap or active molecular sieves to remove the leaving alcohol. |

| Catalyst Deactivation | Moisture in solvent | |

| Tin Contamination in Product | Inadequate Workup | Do not rely on extraction. Use the KF/Silica Protocol (Protocol C). |

| Substrate Decomposition | Thermal instability | Switch to Otera’s Catalyst (distannoxane) which may operate at lower temperatures, or reduce temp and apply vacuum. |

References

-

Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link

-

Renaud, P., & Sibi, M. P. (Eds.). (2001).[4] Radicals in Organic Synthesis (Vol. 1). Wiley-VCH. (Detailed handling of organotins). Link

-

Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications, (17), 1968-1969.[4] Link

-

Feldman, K. S., & Ruckle, R. E. (1993). Alkynyltin-mediated transesterification. The Journal of Organic Chemistry, 58(18), 4802-4804. Link

Protocol for synthesizing tributyltin ethoxide from tributyltin chloride

Technical Application Note: High-Purity Synthesis of Tributyltin Ethoxide ( )

Executive Summary & Application Scope

Tributyltin ethoxide (

This protocol details the synthesis of

Safety & Hazard Assessment (Critical)

WARNING: Organotin compounds exhibit severe toxicity and are classified as Persistent Organic Pollutants (POPs) . This protocol must be performed in a certified chemical fume hood.

| Hazard Class | Description | Mitigation |

| Acute Toxicity | Toxic if swallowed, inhaled, or absorbed through skin. Neurotoxic properties. | Double-gloving (Nitrile over Laminate) is mandatory. Use a full-face shield. |

| Environmental | Severe Marine Pollutant. Causes endocrine disruption in aquatic life at ppt levels. | ZERO DISCHARGE. All organotin waste (gloves, paper, solvents) must be segregated into a specific "Organotin Waste" container. |

| Reactivity | Reacts vigorously with water to release ethanol and form tributyltin oxide. | Maintain strict anhydrous conditions. |

Reaction Mechanism & Stoichiometry

The synthesis proceeds via an

-

Driving Force: The formation of the insoluble inorganic salt (

) in the organic medium drives the equilibrium forward. -

Side Reactions:

-

Hydrolysis:

-

Wurtz-like Coupling: Overheating with excess Na can lead to distannanes (

), though rare under these mild conditions.

-

Materials & Equipment

Reagents

-

Tributyltin Chloride (

): 96%+, clear liquid. Distill if yellow/brown. -

Sodium Metal: 99.9%, stored in mineral oil. Cut into small pieces and washed with hexanes immediately before use.

-

Absolute Ethanol: >99.5%, dried over 3Å molecular sieves or distilled from Mg/I2. Critical: Water content must be <50 ppm.

-

Inert Gas: Argon or Nitrogen (Dry).

Equipment

-

Schlenk Line: Dual manifold (Vacuum/Inert Gas).

-

Reaction Vessel: 250 mL 3-neck round-bottom flask (flame-dried).

-

Filtration: Schlenk frit (porosity M) or Celite pad packed in inert atmosphere.

-

Distillation: Short-path vacuum distillation apparatus.

Experimental Protocol

Phase 1: In-Situ Generation of Sodium Ethoxide

-

Setup: Assemble the 3-neck flask with a reflux condenser, rubber septum, and magnetic stir bar. Cycle the apparatus 3 times (Vacuum/Argon) to ensure an oxygen-free, dry atmosphere.

-

Solvent Charge: Cannulate 100 mL of anhydrous ethanol into the flask under positive Argon pressure.

-

Sodium Addition:

-

Weigh 1.20 g (52 mmol, 1.04 eq) of sodium metal.

-

Add sodium pieces slowly to the ethanol against a counter-flow of Argon.

-

Observation: Vigorous evolution of

gas. -

Stir until all sodium has dissolved and gas evolution ceases (approx. 30–45 mins). Result is a clear, colorless solution of

.

-

Phase 2: Nucleophilic Substitution

-

Addition: Via syringe, add 16.3 g (50 mmol, 1.0 eq) of Tributyltin Chloride (

) dropwise to the stirring ethoxide solution over 15 minutes.-

Note: The solution may turn slightly cloudy immediately due to initial NaCl formation.

-

-

Reaction: Heat the mixture to a gentle reflux (

bath temperature) for 2 to 3 hours .-

Checkpoint: A heavy white precipitate (

) will form.

-

-

Cooling: Allow the mixture to cool to room temperature under Argon.

Phase 3: Workup & Purification[1][2]

-

Filtration: Filter the mixture through a Schlenk frit (or a sintered glass funnel under

blanket) to remove the solid NaCl. Wash the filter cake with 10 mL dry ethanol.-

Safety: The solid NaCl is contaminated with organotins. Dispose of in organotin waste.

-

-

Concentration: Remove the ethanol solvent from the filtrate under reduced pressure (rotary evaporator with a trap, or Schlenk vacuum).

-

Result: A crude, colorless to pale yellow oil.

-

-

Distillation (Critical for Purity):

-

Transfer the crude oil to a small round-bottom flask connected to a short-path distillation head.

-

Distill under high vacuum.

-

Collect fraction: Boiling point 92–94 °C at 0.1 mmHg (or ~97 °C at 0.06 mmHg).

-

Yield: Typically 14.5–15.5 g (85–92%).

-

Characterization Data

| Parameter | Specification | Notes |

| Appearance | Colorless Oil | Yellowing indicates oxidation or impurities. |

| Boiling Point | 92–94 °C @ 0.1 mmHg | Literature: 97–97.5 °C @ 0.06 mmHg. |

| Density | 1.098 g/mL | At 25 °C. |

| The quartet at ~3.65 ppm confirms the ethoxide attachment to Tin. | ||

| Relative to |

Process Workflow Diagram

Caption: Step-by-step synthesis workflow for Tributyltin Ethoxide, highlighting critical phase changes and purification steps.

References

-

Synthesis of Tributyltin Alkoxides

- Source: ChemicalBook. "Preparation of Tributyltin Methoxide (Analogue)." Accessed Oct 2023.

- Relevance: General procedure for alkoxide synthesis via sodium alkoxide substitution.

-

Physical Properties & Characterization

- Source: Sigma-Aldrich (Merck).

- Relevance: Boiling points and density references for tributyltin alkoxides.

-

Safety & Toxicology (TBT Compounds)

- Source: National Center for Biotechnology Information. PubChem Compound Summary for Tributyltin Oxide (Hydrolysis product).

- Relevance: Comprehensive toxicity data, LD50 values, and environmental impact of organotins.

-

Organometallic NMR Data

Application Note: Catalytic Cycle and Protocols for Organotin Alkoxides in Esterification

Introduction: The Dual-Activation Advantage

In pharmaceutical synthesis, esterification and transesterification are ubiquitous yet often plagued by harsh conditions (strong acids/bases) that degrade sensitive pharmacophores. Organotin alkoxides—specifically dibutyltin oxide (DBTO) and tetraorganodistannoxanes (Otera’s catalysts) —offer a superior alternative through a neutral, "double-activation" mechanism .

Unlike Brønsted acids that rely solely on carbonyl protonation, organotin catalysts function as Lewis acid templates. They simultaneously activate the electrophile (carbonyl) and the nucleophile (alcohol), enabling reactions under neutral conditions with high chemoselectivity. This guide details the mechanistic underpinnings, optimized protocols, and critical purification strategies to meet ICH Q3D elemental impurity limits.

Mechanistic Insight: The Template Effect

The efficacy of organotin catalysts stems from their ability to form a supramolecular template . The tin center is amphoteric:

-

Lewis Acidity: Coordinates the carbonyl oxygen of the ester/acid, increasing electrophilicity.

-

Ligand Exchange: The alkoxide ligand on the tin is highly labile, allowing rapid exchange with the substrate alcohol.

The Catalytic Cycle

The cycle proceeds via an "Exchange-Insertion-Elimination" pathway. The tin species acts as a bridge, bringing the alcohol and carbonyl into proximity (entropy trap), facilitating the formation of a tetrahedral intermediate without generating free charged species.

Figure 1: The "Template Effect" mechanism. The tin center coordinates the carbonyl (Lewis acid activation) while delivering the alkoxide nucleophile intramolecularly.

Catalyst Selection Guide

Selecting the right organotin species is critical for process efficiency.

| Feature | Dibutyltin Oxide (DBTO) | 1,3-Disubstituted Tetraorganodistannoxanes (Otera's Catalyst) | Dibutyltin Dilaurate (DBTDL) |

| Structure | Polymeric solid (insoluble); forms active species in situ. | Dimeric "ladder" structure; highly stable and soluble. | Monomeric liquid; soluble. |

| Primary Use | Direct esterification (Acid + Alcohol). | Transesterification (Ester + Alcohol).[1][2][3] | Polyurethane synthesis; Transesterification.[1][2][4] |

| Reaction Conditions | Requires high heat (reflux) & water removal (Dean-Stark). | Mild conditions; often works at reflux or lower. | Moderate heat. |

| Moisture Tolerance | Low (hydrolyzes to inactive oxides). | High (Active even in biphasic systems). | Moderate. |

| Atom Economy | High tin content (requires rigorous removal). | Lower tin content per mole of active site. | Moderate. |

Experimental Protocols

Protocol A: Direct Esterification using DBTO

Best for: Primary/secondary alcohols reacting with carboxylic acids where water removal is feasible.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Alcohol (1.1–1.5 equiv)

-

Dibutyltin Oxide (DBTO) (5–10 mol%)

-

Solvent: Toluene or Xylene (Anhydrous)

Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Loading: Charge the flask with the carboxylic acid, alcohol, and solvent (0.5 M concentration relative to acid).

-

Catalyst Addition: Add DBTO as a solid. Note: The mixture will initially be heterogeneous.

-

Reaction: Heat to reflux.

-

Self-Validation Check 1: The white DBTO powder should dissolve as it converts to the active stannyl ester/alkoxide species.

-

Self-Validation Check 2: Monitor water accumulation in the Dean-Stark trap. Reaction completion roughly correlates with theoretical water volume.

-

-

Monitoring: Monitor by TLC or HPLC. Reaction is typically complete in 4–12 hours.

-

Workup (Standard): Cool to room temperature. Proceed immediately to Section 5 (Purification) to remove tin.

Protocol B: Transesterification using Otera’s Catalyst

Best for: Sensitive substrates, complex natural products, or reactions requiring mild conditions.

Reagents:

-

Ester Substrate (1.0 equiv)

-

Nucleophilic Alcohol (1.2–2.0 equiv)

-

Otera’s Catalyst (e.g., [ClBu2SnOSnBu2Cl]2) (1–5 mol%)

-

Solvent: Toluene, Benzene, or Chlorobenzene (Non-polar solvents favor the reverse-micelle-like active transition state).

Workflow:

-

Setup: Standard round-bottom flask with reflux condenser. Inert atmosphere (N2/Ar) is recommended but not strictly required due to the catalyst's stability.

-

Loading: Dissolve substrate and alcohol in the solvent (0.1–0.3 M).

-

Catalyst Addition: Add Otera’s catalyst. It should dissolve readily.

-

Reaction: Heat to mild reflux (80–110°C).

-

Note: For highly reactive esters (e.g., methyl esters), the reaction may proceed at ambient temperature.

-

-

Equilibrium Management: If the leaving alcohol is volatile (e.g., methanol), use an open system or distillation head to drive equilibrium.

-

Workup: Concentrate solvent. The catalyst is highly lipophilic; simple extraction is insufficient . Proceed to Section 5 .

Purification & Safety: Meeting ICH Q3D Limits

Organotins are Class 2 elemental impurities. The Permitted Daily Exposure (PDE) for Tin is 6400 µ g/day (oral), but organotin specifics often dictate tighter internal limits (ppm level) due to immunotoxicity concerns. Standard aqueous washes do not effectively remove lipophilic organotins.

The "KF/Silica" Protocol (Gold Standard)

This method converts soluble organotins into insoluble polymeric tin fluorides.

Reagents:

-

Potassium Fluoride (KF)

-

Silica Gel (Standard flash grade)

-

Solvent: Ether or EtOAc

Step-by-Step Removal:

-

preparation: Dissolve the crude reaction mixture in Et2O or EtOAc.

-

Treatment: Add a solution of aqueous KF (saturated) or solid KF supported on Silica (10% w/w).

-

Ratio: Use ~50–100 equivalents of Fluoride relative to Tin.

-

-

Precipitation: Stir vigorously at Room Temperature for 2–4 hours.

-

Filtration: Filter the suspension through a pad of Celite or a short plug of Silica Gel.

-

Result: The organotin polymer remains on the filter; the product elutes in the filtrate.

-

-

Validation: Analyze the filtrate via ICP-MS or trace metal analysis. Tin levels typically drop from >10,000 ppm to <50 ppm.

References

-

Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.

-

FDA/ICH. (2019). Q3D(R1) Elemental Impurities. U.S. Food and Drug Administration.

-

Harrowven, D. C., & Guy, I. L. (2004).[8] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications, (17), 1968–1969.

-

Powell, D. R., et al. (1998). Structural Chemistry of Organotin Carboxylates. Journal of Chemical Crystallography.

-

BenchChem. (2025).[9] Removal of Organotin Residues from Stille Reactions.

Sources

- 1. jbiochemtech.com [jbiochemtech.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Transesterification - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. metrohm.com [metrohm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Advanced Application Note: Tributyltin Ethoxide in Organic Synthesis

Reagent Profile & Methodologies for High-Value Intermediates

Executive Summary

Tributyltin ethoxide (Bu

This guide details the utility of Bu

Chemical Profile & The "Ethoxide Advantage"

The utility of Bu

Key Properties

| Property | Value | Implication |

| Formula | Monomeric liquid (unlike polymeric oxides) | |

| Boiling Point | ~90°C (0.1 mmHg) | Distillable under high vacuum |

| Basicity | Mild | Compatible with many acid-sensitive groups |

| Byproduct | Ethanol (bp 78°C) | The Core Advantage: Easily removed azeotropically to drive equilibrium |

Mechanistic Distinction

While tributyltin oxide produces water as a byproduct (requiring aggressive desiccant use), tributyltin ethoxide produces ethanol. In reversible equilibrium reactions, the continuous removal of ethanol via azeotropic distillation drives the reaction to completion under neutral conditions.

Application I: Regioselective Functionalization of Polyols

One of the most powerful applications of organotin alkoxides is the selective activation of hydroxyl groups in carbohydrates and polyols.

The Mechanism

Bu

Workflow Diagram

The following diagram illustrates the pathway for selective acylation of a primary alcohol in the presence of secondary alcohols.

Caption: Regioselective activation of primary hydroxyls via temporary tin ether formation.

Experimental Protocol: Selective Benzoylation of a Diol

Objective: Selectively benzoylate the primary hydroxyl of a 1,2-diol.

-

Reagent Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap, dissolve the diol (1.0 equiv) in anhydrous toluene (0.1 M).

-

Stannylation: Add Tributyltin ethoxide (1.05 equiv) via syringe under Argon.

-

Equilibrium Shift: Heat the mixture to reflux. The ethanol/toluene azeotrope will collect in the Dean-Stark trap. Monitor the reaction volume; reflux for 2–4 hours until the theoretical volume of ethanol is removed (or until IR shows disappearance of the specific O-H stretch).

-

Solvent Swap (Optional): If the subsequent reaction requires a polar solvent, evaporate the toluene under reduced pressure to obtain the crude tributyltin ether (viscous oil). Redissolve in anhydrous CH

Cl -

Functionalization: Cool the solution to 0°C. Add Benzoyl chloride (1.0 equiv). The reaction is often instantaneous due to the high nucleophilicity of the Sn-O bond.

-

Workup: Quench with water. The tin byproduct (Bu

SnCl) is soluble in organics. Wash with KF (aq) solution to convert soluble tin halides into insoluble polymeric tin fluorides for easier filtration, or use silica gel chromatography (tin compounds often streak; use 1% triethylamine in eluent to minimize this).

Application II: Synthesis of Enol Stannanes for Stille Coupling

Enol stannanes are versatile intermediates for forming C-C bonds via Pd-catalyzed cross-coupling. Bu

The Mechanism

Bu

Workflow Diagram

Caption: Generation of Enol Stannanes from ketones and subsequent Stille Cross-Coupling.

Experimental Protocol: Preparation of Cyclohexanone Enol Stannane

Objective: Isolate the enol stannane of cyclohexanone for use in cross-coupling.

-

Apparatus: 2-neck flask with a short-path distillation head or Dean-Stark trap.

-

Reaction: Combine cyclohexanone (10 mmol) and Tributyltin ethoxide (10.5 mmol) in benzene or toluene (50 mL). Note: Benzene is historically preferred for its lower boiling point azeotrope, but toluene is the safer modern standard.

-

Driving the Reaction: Heat to reflux.[1] The ethanol formed is distilled off with the solvent.

-

Checkpoint: Monitor the distillate temperature. It will start near the azeotrope point and rise to the solvent boiling point as the reaction finishes.

-

-

Isolation: Once the solvent is removed or the reaction is complete (verified by NMR, looking for the vinyl proton signal), remove the remaining solvent under high vacuum.

-

Purification: Enol stannanes are moisture sensitive. Distillation under high vacuum (Kugelrohr) is the preferred purification method.

-

Storage: Store under Argon at -20°C.

Safety & Remediation (Critical)

Organotin compounds are toxic , with specific hazards dependent on the alkyl chain length. Tributyltins are known endocrine disruptors and severe marine pollutants.

Hazard Identification

-

Acute Toxicity: Toxic if swallowed or absorbed through skin.[2]

-

Target Organs: Central nervous system, immune system.

-

Environmental: Very toxic to aquatic life with long-lasting effects.[2][3]

Handling Protocols

-

Containment: All weighing and transfers must occur in a fume hood or glovebox.

-